METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core, a 5-methyl-1,2-oxazole-3-amido substituent, and a methyl ester group. Its structural complexity confers unique electronic and steric properties, making it a candidate for medicinal chemistry and materials science. The cyclopenta[b]thiophene scaffold provides rigidity and planar geometry, while the oxazole moiety enhances hydrogen-bonding capabilities, influencing bioactivity and solubility .
Properties
IUPAC Name |
methyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-7-6-9(16-20-7)12(17)15-13-11(14(18)19-2)8-4-3-5-10(8)21-13/h6H,3-5H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPZOSKGFTWAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, which can be synthesized using a van Leusen oxazole synthesis. This involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and aliphatic halides in ionic liquids.
The cyclopenta[b]thiophene moiety can be synthesized through a series of cyclization reactions involving thiophene derivatives. The final step involves the coupling of the oxazole and cyclopenta[b]thiophene intermediates under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the oxazole synthesis and large-scale cyclization reactions for the thiophene derivatives. The final coupling step would be scaled up using industrial-grade palladium catalysts and optimized reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the oxazole and thiophene rings.
Reduction: Reduced forms of the oxazole and thiophene rings.
Substitution: Substituted oxazole derivatives with various nucleophiles.
Scientific Research Applications
Methyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene moiety can participate in electron transfer reactions, influencing the compound’s overall bioactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- Structural Difference : The cyclohepta[b]thiophene ring (7-membered) replaces the cyclopenta[b]thiophene (5-membered).
- Synthesis : Requires additional steps for cycloheptane ring formation, using β-hydroxy amide cyclization with DAST or Deoxo-Fluor .
- Bioactivity : Exhibits antimicrobial and anticancer properties comparable to the target compound but with improved metabolic stability due to reduced ring strain .
METHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- Structural Difference : Chromene-4-one replaces the oxazole ring.
- Impact : The chromene moiety introduces a ketone group, increasing electrophilicity and enabling redox activity.
- Bioactivity : Demonstrates stronger anticancer activity due to chromene’s ability to intercalate DNA or inhibit topoisomerases .
- Applications : Used in polymer coatings for UV resistance, leveraging chromene’s photostability .
Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structural Difference : Triazolopyrimidine replaces oxazole.
- Impact : The triazolopyrimidine core enhances π-stacking and hydrogen-bonding diversity, improving kinase inhibition.
- Synthesis : Requires condensation with triazolopyrimidin-7-amine under ZnCl₂ catalysis in supercritical CO₂ .
- Bioactivity : Broad-spectrum antiviral activity (e.g., against SARS-CoV-2 protease) due to dual heterocyclic pharmacophores .
Data Table: Key Comparative Properties
| Compound Name | Core Structure | Key Substituent | Molecular Weight (g/mol) | Bioactivity Highlights |
|---|---|---|---|---|
| Target Compound | Cyclopenta[b]thiophene | 5-Methyl-1,2-oxazole-3-amido | ~336 (estimated) | Antimicrobial, moderate anticancer |
| ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE | Cyclohepta[b]thiophene | Same as target | ~350 (estimated) | Enhanced metabolic stability |
| METHYL 2-(6-CHLORO-4-OXO-CHROMENE-2-AMIDO)-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE | Cyclopenta[b]thiophene | 6-Chloro-4-oxo-chromene | ~395 (estimated) | DNA intercalation, UV-resistant coatings |
| Methyl 2-{[(5-methyltriazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-cyclopenta[b]thiophene-3-carboxylate | Cyclopenta[b]thiophene | Triazolopyrimidine | ~410 (estimated) | Antiviral, kinase inhibition |
Mechanism of Action
- Target Compound : Binds to bacterial dihydrofolate reductase (DHFR) via oxazole-thiophene interactions, disrupting folate synthesis .
- Chromene Analog : Inhibits topoisomerase II by intercalating DNA, causing double-strand breaks .
- Triazolopyrimidine Analog : Targets viral proteases (e.g., SARS-CoV-2 Mpro) through hydrogen bonding with triazole N-atoms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
